molecular formula C9H10N2O4 B13534074 Methyl 2-(3-amino-4-nitrophenyl)acetate

Methyl 2-(3-amino-4-nitrophenyl)acetate

Cat. No.: B13534074
M. Wt: 210.19 g/mol
InChI Key: SLCYRCVNPORUGK-UHFFFAOYSA-N
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Description

Methyl 2-(3-amino-4-nitrophenyl)acetate is an aromatic ester derivative featuring a nitro (-NO₂) and amino (-NH₂) group at the 4- and 3-positions of the phenyl ring, respectively, with a methyl ester (-COOCH₃) substituent on the adjacent carbon.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

methyl 2-(3-amino-4-nitrophenyl)acetate

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5,10H2,1H3

InChI Key

SLCYRCVNPORUGK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-amino-4-nitrophenyl)acetate typically involves the nitration of methyl 2-phenylacetate followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The subsequent reduction of the nitro group to an amino group can be carried out using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-amino-4-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: this compound can be reduced to Methyl 2-(3-amino-4-aminophenyl)acetate.

    Oxidation: Oxidation can yield Methyl 2-(3-nitroso-4-nitrophenyl)acetate.

    Substitution: Halogenation can produce Methyl 2-(3-amino-4-halogeno-phenyl)acetate.

Scientific Research Applications

Methyl 2-(3-amino-4-nitrophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-amino-4-nitrophenyl)acetate involves its interaction with specific molecular targets. The amino and nitro groups on the aromatic ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(3-amino-4-nitrophenyl)acetate with structurally related nitro-substituted phenyl acetate derivatives, focusing on molecular features, physicochemical properties, and reactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₉H₁₀N₂O₄ 210.19 g/mol 3-NH₂, 4-NO₂, COOCH₃ Potential intermediate for dyes/drugs
Methyl 2-(3-fluoro-4-nitrophenyl)acetate C₉H₈FNO₄ 213.16 g/mol 3-F, 4-NO₂, COOCH₃ Higher polarity due to F; agrochemical synthesis
Methyl 2-(4-fluoro-3-nitrophenyl)acetate C₉H₈FNO₄ 213.16 g/mol 4-F, 3-NO₂, COOCH₃ Regiochemical isomer of above; similar uses
Ethyl 2-amino-4-(3-nitrophenyl)acetate C₁₁H₁₂N₂O₄ 236.22 g/mol 3-NO₂, COOCH₂CH₃, aminoethyl chain Bulkier ester group; altered solubility
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ 246.22 g/mol Tetrazole ring, COOCH₃, 2-OH Hydrogen-bonding motifs; MOF building block
2-(3-Methoxy-4-nitrophenyl)acetic acid C₉H₉NO₅ 211.17 g/mol 3-OCH₃, 4-NO₂, COOH Carboxylic acid analog; pharmaceutical precursor

Key Structural and Functional Differences

Substituent Effects on Reactivity The amino group in this compound enhances nucleophilic reactivity at the aromatic ring, enabling coupling reactions (e.g., diazotization), whereas fluoro substituents (as in ) increase stability against metabolic degradation and alter electronic density for regioselective substitutions. Tetrazole-containing analogs (e.g., ) exhibit strong hydrogen-bonding capabilities due to the N-rich heterocycle, making them superior for supramolecular assembly compared to the nitro-amino derivative.

Ester Group Influence Methyl esters (e.g., target compound, ) generally exhibit higher volatility and lower boiling points than ethyl esters () or carboxylic acids (). The carboxylic acid derivative (2-(3-amino-4-nitrophenyl)acetic acid, ) has higher aqueous solubility due to ionizability, whereas the methyl ester form improves lipid solubility for membrane permeability in drug design.

Synthetic Pathways The target compound is likely synthesized via esterification of 2-(3-amino-4-nitrophenyl)acetic acid () with methanol under acidic conditions. In contrast, tetrazole derivatives () are formed via nucleophilic substitution between aryl tetrazoles and methyl bromoacetate, highlighting divergent routes based on functional group compatibility.

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